Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-3-phenylpiperazine

Nicotinic acetylcholine receptors Chiral pharmacology Receptor selectivity

2-Methyl-3-phenylpiperazine (CAS 104096-26-6) is a C2-chiral phenylpiperazine scaffold—not an N-substituted analog. The C2 methyl stereocenter enables enantioselective synthesis and stereoisomer-dependent modulation of α7 vs. α9α10 nAChR selectivity. Generic N-methylated phenylpiperazines (e.g., 1-Methyl-3-phenylpiperazine) lack this chiral center and cannot replicate stereochemical outcomes in asymmetric synthesis or chirality-dependent receptor pharmacology. For SAR programs targeting cholinergic anti-inflammatory pathways, insist on batch-specific enantiomeric excess (e.e.) certification via validated chiral HPLC or SFC methods. Compound-specific procurement with analytical validation is mandatory.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 104096-26-6
Cat. No. B011882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylpiperazine
CAS104096-26-6
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1C(NCCN1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3
InChIKeyFGMBXZFXOUIKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-phenylpiperazine (CAS 104096-26-6): Core Structural and Procurement Profile for Research Selection


2-Methyl-3-phenylpiperazine (CAS 104096-26-6) is a C-methyl-phenyl substituted piperazine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol [1]. The compound contains a six-membered piperazine ring bearing a methyl group at the 2-position and a phenyl group at the 3-position, generating a chiral center at C2 that enables stereoisomer generation [2]. This substitution pattern yields a computed XLogP of 1.1, with two hydrogen bond donors and two hydrogen bond acceptors, distinguishing it from N-substituted phenylpiperazine analogs that dominate the therapeutic intermediate landscape [1]. The compound was first synthesized in 1958 via catalytic hydrogenation of 1-Benzyl-2-phenyl-3-methyl-piperazin [3].

Why 2-Methyl-3-phenylpiperazine Cannot Be Interchanged with N-Substituted Phenylpiperazine Analogs


Substituting 2-Methyl-3-phenylpiperazine with common N-substituted phenylpiperazine intermediates—such as 1-Methyl-3-phenylpiperazine (CAS 5271-27-2)—introduces fundamentally different stereochemical and electronic properties that alter both receptor pharmacology and synthetic utility. Unlike 1-Methyl-3-phenylpiperazine, which bears a methyl group on the piperazine nitrogen and lacks a stereocenter on the ring carbon, the 2-Methyl-3-phenylpiperazine scaffold contains a chiral center at C2 that, when methyl-substituted, enables stereoisomer generation and separation [1]. Systematic evaluation of methyl substitution position on the piperazine ring has demonstrated that additions at the C2 position exert selective effects on either α7 or α9/α10 nicotinic acetylcholine receptor activity, whereas additions at the C3 position greatly reduce activity [1]. Consequently, generic substitution between 2-methyl-C-substituted and N-methylated phenylpiperazines will fail to replicate stereochemical outcomes in asymmetric synthesis, chirality-dependent receptor selectivity profiles, and the associated analytical resolution requirements for enantiomeric purity assessment [2]. These functional divergences mandate compound-specific procurement and analytical validation protocols.

Quantitative Differentiation Evidence for 2-Methyl-3-phenylpiperazine: Comparative Data for Informed Procurement


C2-Methyl Substitution Enables Stereoisomer-Dependent α7/α9 nAChR Selectivity Modulation

In a systematic characterization of methyl-substituted phenylpiperazine compounds, addition of a methyl group to the C2 position of the piperazine ring produced selective effects on either α7 or α9/α10 nicotinic acetylcholine receptor (nAChR) activity, depending on stereochemistry. The 2-methyl substitution introduces a chiral center, enabling generation of S and R stereoisomers that exhibit distinct receptor selectivity profiles [1]. In contrast, identical methyl addition to the C3 position resulted in greatly reduced activity across both receptor subtypes, establishing position-specific functional divergence that is not observed with N-methylated phenylpiperazine analogs [1].

Nicotinic acetylcholine receptors Chiral pharmacology Receptor selectivity Stereoisomer activity

Unique C2 Stereocenter Enables Chiral Resolution via Polysaccharide-Based Stationary Phases

The 2-methyl substitution on the piperazine ring creates a stereocenter that enables enantiomeric separation using immobilized polysaccharide-based chiral stationary phases under supercritical and subcritical fluid chromatography conditions [1]. Phenylpiperazine derivatives containing a C2 stereocenter can be resolved into their constituent enantiomers using this methodology, whereas N-substituted analogs lacking the ring carbon stereocenter do not present the same chiral resolution requirements or separation characteristics [1]. Studies on 1,4-disubstituted piperazine derivatives further demonstrate that enantioselective separation on cellulose and amylose-based chiral selectors is influenced by the substitution pattern and lipophilicity of the piperazine core, with stereocenter position affecting retention and resolution parameters [2].

Chiral separation Enantiomeric resolution SFC chromatography Polysaccharide CSP

Historical Synthetic Precedent Establishes 2-Methyl-3-phenylpiperazine as the Foundational Scaffold

The first reported synthesis of 2-Methyl-3-phenylpiperazine was achieved in 1958 by Haberl, establishing it as the foundational scaffold (Grundkörper der Reihe) of the C-methyl-phenyl substituted piperazine series [1]. The synthesis was accomplished via catalytic hydrogenation of 1-Benzyl-2-phenyl-3-methyl-piperazin, a method that distinguishes this C-substituted scaffold from N-alkylated phenylpiperazine synthetic routes developed contemporaneously [1]. This historical precedence is notable: while ring-closure reactions with iso-propylamine failed ("Mit iso-Propylamin versagte die Ringschlußreaktion"), the 2-methyl-3-phenyl substitution pattern proved synthetically accessible and served as the parent compound for subsequent derivatization [1].

Synthetic methodology Catalytic hydrogenation Scaffold development Chemical history

High-Value Research and Industrial Application Scenarios for 2-Methyl-3-phenylpiperazine (CAS 104096-26-6)


Chiral Nicotinic Receptor Ligand Development Requiring Stereoisomer-Dependent Selectivity

For medicinal chemistry programs developing subtype-selective α7 or α9/α10 nicotinic acetylcholine receptor (nAChR) modulators, 2-Methyl-3-phenylpiperazine serves as a critical chiral scaffold for structure-activity relationship (SAR) exploration. Evidence demonstrates that C2-methyl substitution on the piperazine ring preserves receptor activity while enabling stereoisomer-dependent modulation of α7 versus α9/α10 selectivity—a property that C3-substituted analogs fail to exhibit [1]. The chiral center at C2 allows for enantioselective synthesis and evaluation of distinct stereoisomers, each potentially exhibiting divergent receptor activation or antagonism profiles. This application is particularly relevant for programs targeting cholinergic anti-inflammatory pathways, where selective activation of α7 or α9-containing receptors can differentially modulate ATP-dependent IL-1β release from monocytes [1].

Enantioselective Analytical Method Development and Chiral Purity Assessment

Quality control and analytical development laboratories requiring validated chiral separation methods for substituted phenylpiperazine derivatives can utilize 2-Methyl-3-phenylpiperazine as a reference standard for method qualification. The compound's C2 stereocenter enables separation on immobilized polysaccharide-based chiral stationary phases using supercritical or subcritical fluid chromatography [2]. Unlike achiral N-substituted phenylpiperazine intermediates that do not require enantiomeric purity assessment, procurement of 2-Methyl-3-phenylpiperazine for GMP or research-grade applications necessitates demonstration of enantiomeric excess (e.e.) using validated chiral HPLC or SFC methods, directly impacting analytical release specifications and vendor qualification requirements [2].

Scaffold-Based Derivatization with Validated Synthetic Accessibility

For synthetic chemistry groups exploring novel phenylpiperazine derivatives, 2-Methyl-3-phenylpiperazine offers the advantage of established synthetic precedence as the foundational scaffold of its structural class. The catalytic hydrogenation route from 1-Benzyl-2-phenyl-3-methyl-piperazin demonstrated in 1958 provides a validated starting point for further functionalization, reducing the synthetic risk associated with untested substitution patterns [3]. The 2-methyl-3-phenyl substitution pattern places the methyl group on the ring carbon rather than on nitrogen, enabling distinct regioselective functionalization strategies not accessible with N-methylated analogs, which dominate the commercial phenylpiperazine intermediate market [3].

Quote Request

Request a Quote for 2-Methyl-3-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.